5-(2-Pyridyl)-1,3-oxazole
Overview
Description
“5-(2-Pyridyl)-1,3-oxazole” is a chemical compound that contains a pyridyl group and an oxazole group. The pyridyl group is a piece of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The oxazole group is a five-membered ring containing two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “5-(2-Pyridyl)-1,3-oxazole” is characterized by the presence of a pyridyl group and an oxazole group. These groups are likely to be connected in a way that allows for conjugation, or the delocalization of electrons, across the molecule .
Chemical Reactions Analysis
The chemical reactions involving “5-(2-Pyridyl)-1,3-oxazole” can be complex and varied, depending on the specific conditions and reactants involved. For example, it may undergo reactions with other compounds to form new products .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(2-Pyridyl)-1,3-oxazole” can be influenced by its molecular structure. For example, the presence of the pyridyl and oxazole groups may affect its solubility, reactivity, and other properties .
Scientific Research Applications
1. [5+2] Cycloadditions in Natural Product Synthesis
- Summary of Application: The [5+2] cycloaddition is a powerful reaction used to create seven-membered ring systems found in complex natural products and pharmaceuticals . “5-(2-Pyridyl)-1,3-oxazole” could potentially be used in these reactions.
- Methods of Application: The [5+2] cycloaddition involves the reaction of a five-membered ring compound with a two-atom component to form a seven-membered ring . The exact procedures and parameters would depend on the specific compounds being used.
- Results or Outcomes: The [5+2] cycloaddition has been used to synthesize complex natural products . The exact results and outcomes would depend on the specific compounds being used.
2. Catalyst for the Epoxidation of Olefins
- Summary of Application: A complex of “5-(2-Pyridyl)-1,3-oxazole” with Molybdenum (VI) has been used as a catalyst for the epoxidation of olefins .
- Methods of Application: The complex salt (H2pytz)[MoO2Cl2(pytz)] (Hpytz = 5-(2-pyridyl)tetrazole) was prepared and used as a precursor for the hydrolysis-based synthesis of a microcrystalline molybdenum oxide/organic hybrid material .
- Results or Outcomes: The hybrid material was used as a catalyst for the epoxidation of cis-cyclooctene with tert-butyl hydroperoxide, achieving 100% epoxide selectivity up to 100% conversion . The catalyst could be recovered for recycling without showing structural degradation or loss of catalytic performance over consecutive reaction cycles .
3. Epoxidation of Bio-Olefins
- Summary of Application: A molybdenum (VI) complex of 5-(2-pyridyl-1-oxide)tetrazole was used as a catalyst for the epoxidation of bio-olefins .
- Methods of Application: The complex was prepared by a hydrolysis–condensation reaction of the complex [MoO2Cl2(Hpto)]∙THF . The catalyst was used for converting biobased olefins, namely fatty acid methyl esters and the terpene limonene .
- Results or Outcomes: The catalyst led predominantly to the corresponding epoxide products with yields in the range of 85–100% after 24 h at 70 °C . The catalyst was also effective for the oxidation of sulfides into sulfoxides and sulfones .
4. Coupling of 2-Pyridine Nucleophiles
- Summary of Application: 5-(2-Pyridyl)-1,3-oxazole could potentially be used in the coupling of 2-pyridine nucleophiles with (hetero)aryl electrophiles .
- Methods of Application: The exact procedures and parameters would depend on the specific compounds being used .
- Results or Outcomes: The exact results and outcomes would depend on the specific compounds being used .
5. Site-Selective C–H Functionalization on 2-Pyridones
- Summary of Application: The compound “5-(2-Pyridyl)-1,3-oxazole” could potentially be used in site-selective C–H functionalization on 2-pyridones .
- Methods of Application: The exact procedures and parameters would depend on the specific compounds being used .
- Results or Outcomes: The exact results and outcomes would depend on the specific compounds being used .
6. Synthesis of Azine-Containing Biaryls
- Summary of Application: “5-(2-Pyridyl)-1,3-oxazole” could potentially be used in the synthesis of azine-containing biaryls .
- Methods of Application: The exact procedures and parameters would depend on the specific compounds being used .
- Results or Outcomes: The exact results and outcomes would depend on the specific compounds being used .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-pyridin-2-yl-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c1-2-4-10-7(3-1)8-5-9-6-11-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMKXMDGONYZHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353190 | |
Record name | 5-(2-Pyridyl)oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Pyridyl)-1,3-oxazole | |
CAS RN |
70380-73-3 | |
Record name | 5-(2-Pyridyl)oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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